molecular formula C14H27NO5 B13946802 Di-tert-butyl (4-hydroxybutyl)imidodicarbonate

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate

Cat. No.: B13946802
M. Wt: 289.37 g/mol
InChI Key: MJPGACSJTVKVLG-UHFFFAOYSA-N
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Description

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is an organic compound that is used in various chemical reactions and applications. It is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate can be synthesized through a multi-step process involving the reaction of tert-butyl imidodicarbonate with 4-hydroxybutylamine. The reaction typically requires a solvent such as chloroform or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted imidodicarbonates depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of amines and other nitrogen-containing compounds.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di-tert-butyl (4-hydroxybutyl)imidodicarbonate involves its ability to act as a protecting group for amines. The compound reacts with amines to form stable carbamate derivatives, which can be deprotected under acidic conditions to release the free amine. This property is utilized in various synthetic pathways to protect and deprotect amine functionalities.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl iminodicarboxylate
  • Di-tert-butyl (2-hydroxyethyl)imidodicarbonate

Uniqueness

Di-tert-butyl (4-hydroxybutyl)imidodicarbonate is unique due to its specific reactivity and stability, which makes it suitable for applications where other similar compounds may not be as effective. Its ability to form stable carbamate derivatives with amines and its ease of deprotection under mild conditions are key features that distinguish it from other compounds.

Properties

Molecular Formula

C14H27NO5

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl N-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)15(9-7-8-10-16)12(18)20-14(4,5)6/h16H,7-10H2,1-6H3

InChI Key

MJPGACSJTVKVLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)C(=O)OC(C)(C)C

Origin of Product

United States

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